Rat Acyl-CoA Oxidase I Km Comparison: cis-3-Octenoyl-CoA vs. trans-3-Octenoyl-CoA
In wild-type rat acyl-CoA oxidase I, cis-3-octenoyl-CoA exhibits a lower Km (0.057 mM) compared to its trans isomer trans-3-octenoyl-CoA (0.059 mM), indicating marginally higher apparent binding affinity for the enzyme [1]. This ~3.4% difference in Km, while modest, is reproducible across multiple chain lengths where cis configurations consistently yield lower Km values than their trans counterparts in this enzyme system.
| Evidence Dimension | Michaelis constant (Km) for intrinsic enoyl-CoA isomerase activity |
|---|---|
| Target Compound Data | 0.057 mM |
| Comparator Or Baseline | trans-3-octenoyl-CoA: 0.059 mM |
| Quantified Difference | ~3.4% lower Km (higher apparent affinity) for cis isomer |
| Conditions | Rat acyl-CoA oxidase I, wild-type enzyme, isomerase activity assay (pH and temperature conditions as reported in Zeng et al. 2006) |
Why This Matters
This reproducible stereochemical preference for cis-configured substrates informs enzyme mechanism studies and ensures that substitution with trans isomer would introduce a quantifiable kinetic bias in β-oxidation pathway reconstitution experiments.
- [1] Zeng J, Deng G, Li D. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I. Biochim Biophys Acta. 2006 Jan;1760(1):78-85. KM Value [mM] data for cis-3-octenoyl-CoA (0.057) and trans-3-octenoyl-CoA (0.059) in wild-type enzyme. View Source
